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Compound of Interest

Compound Name: 2-Methylcyclopentanone

Cat. No.: B130040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylcyclopentanone (CAS No. 1120-72-5). It includes detailed quantitative data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), along with the experimental protocols for these analytical techniques. The information is

intended to serve as a valuable resource for the identification, characterization, and quality

control of this compound in research and development settings.

Introduction to 2-Methylcyclopentanone
2-Methylcyclopentanone is a cyclic ketone with the chemical formula C₆H₁₀O.[1] It is a

colorless to very slightly yellow liquid.[2] Understanding its spectroscopic properties is crucial

for its unambiguous identification and for monitoring its purity in various applications, including

chemical synthesis and drug development.

Molecular Structure:

Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for 2-methylcyclopentanone,

presented in a structured tabular format for ease of reference and comparison.
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¹H NMR spectroscopy provides information about the chemical environment of the hydrogen

atoms in a molecule. The spectrum of 2-methylcyclopentanone was acquired on a 400 MHz

instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.29 - 2.25 m 2H -CH₂- (alpha to C=O)

~2.11 m 1H -CH- (alpha to C=O)

~2.01 m 1H -CH₂- (beta to C=O)

~1.80 m 1H -CH₂- (beta to C=O)

~1.50 m 2H
-CH₂- (gamma to

C=O)

1.09 d, J=7.2 Hz 3H -CH₃

Data sourced from ChemicalBook and iChemical.[1][2]

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique

carbon atom.

Chemical Shift (δ) ppm Carbon Type

~220 C=O (Ketone)

~45 CH

~38 CH₂

~30 CH₂

~20 CH₂

~15 CH₃
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Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The

data presented is a representative compilation from available sources.

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 2-methylcyclopentanone exhibits

characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

~2960 - 2870 Strong C-H stretch (alkane)

~1745 Strong C=O stretch (ketone)

~1460 Medium CH₂ bend (scissoring)

~1380 Medium CH₃ bend (umbrella)

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-methylcyclopentanone, the molecular ion peak and several

characteristic fragment ions are observed.

m/z Relative Intensity (%) Assignment

98 87.5 [M]⁺ (Molecular Ion)

69 60.4 [M - CHO]⁺ or [M - C₂H₅]⁺

55 89.4 [C₄H₇]⁺

42 100.0 [C₃H₆]⁺ or [CH₂=C=O]⁺

Data sourced from ChemicalBook and PubChem.[1][4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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Sample Preparation: Approximately 0.080 g of 2-methylcyclopentanone is dissolved in 0.5

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR

spectra.

¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field

homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Data

is typically acquired over a spectral width of 0-12 ppm.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the ¹³C NMR

spectrum, which simplifies the spectrum by removing C-H coupling. A sufficient number of

scans are accumulated to achieve a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Sample Preparation (Neat Liquid): A drop of neat 2-methylcyclopentanone is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin

liquid film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against

the background spectrum, resulting in a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Sample Introduction: The sample is introduced into the mass spectrometer via Gas

Chromatography (GC-MS) for separation and analysis. A small volume of a dilute solution of

2-methylcyclopentanone in a volatile solvent is injected into the GC.
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Ionization: Electron Ionization (EI) is the typical method used. The sample molecules are

bombarded with a high-energy electron beam (commonly 70 eV), causing ionization and

fragmentation.[4]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a

function of its m/z ratio.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-methylcyclopentanone.
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Caption: Spectroscopic characterization workflow for 2-methylcyclopentanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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